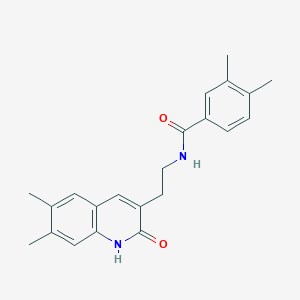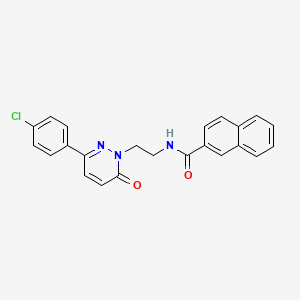
1-(3-chlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a useful research compound. Its molecular formula is C18H14ClN3O and its molecular weight is 323.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Inhibitor of Human Monoamine Oxidase
The compound 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, similar in structure to 1-(3-chlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole, was synthesized and tested as a potential inhibitor of human monoamine oxidase (MAO) A and B. It showed notable inhibition, particularly for MAO-B, suggesting its potential as a therapeutic agent for neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).
Anticancer Activity
A series of 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles, related in structure to the compound , were synthesized and evaluated for their anticancer activities. These compounds were found to exhibit significant antiproliferative activity against the PC-3 cell line, indicating potential as novel chemotherapeutics for cancer treatment (Wang et al., 2012).
Urease Inhibition
Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and found to be potent inhibitors of the urease enzyme. This demonstrates their potential as therapeutic agents in drug design programs, potentially targeting conditions like Helicobacter pylori infections (Nazir et al., 2018).
Microwave-Assisted Synthesis and Antimicrobial Evaluation
Microwave-assisted synthesis of indole derivatives with [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and other diazoles bearing indole moieties was performed, leading to compounds with evaluated antifungal and antibacterial activities. This method indicates a faster and efficient synthesis process for potential antimicrobial agents (Gomha & Riyadh, 2011).
Neuropeptide Y Y1 Receptor Antagonism
Novel benzimidazoles derived from indole were synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming at developing antiobesity drugs. This research highlights the role of structural modifications in enhancing receptor affinity and selectivity, contributing to the development of new therapeutic agents for obesity (Zarrinmayeh et al., 1998).
Mechanism of Action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. For example, some indole derivatives inhibit enzymes, while others may interact with cell receptors .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of action
The molecular and cellular effects of indole derivatives can vary widely depending on the specific compound and its targets. For example, some indole derivatives have been shown to have antiviral activity .
Properties
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c1-12-20-21-18(23-12)17-10-14-6-2-3-8-16(14)22(17)11-13-5-4-7-15(19)9-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFPNFSSSQJNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2592839.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-(3-chloro-2-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2592843.png)
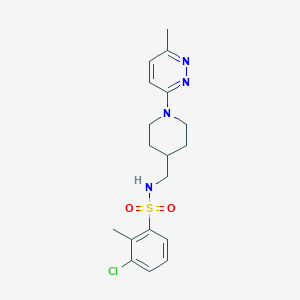
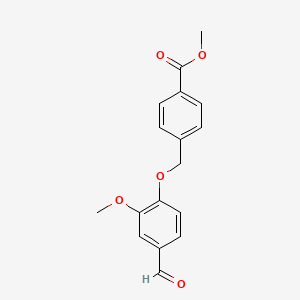
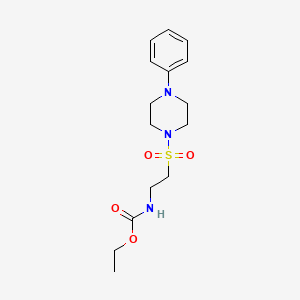

![Ethyl 2-(2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thioph en-2-ylthio))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}acetylamino)-4,5-dimethy lthiophene-3-carboxylate](/img/structure/B2592849.png)
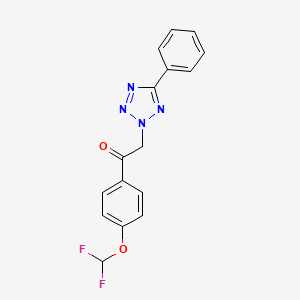
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2592851.png)

![2-[[Cyclohexyl(oxo)methyl]amino]-1,3-benzothiazole-6-carboxylic acid methyl ester](/img/structure/B2592856.png)
